molecular formula C29H43N3O2 B4059209 [1-(4-{4-[(2-adamantylmethyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol

[1-(4-{4-[(2-adamantylmethyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol

Cat. No.: B4059209
M. Wt: 465.7 g/mol
InChI Key: QBBTYJLLKJCVLZ-UHFFFAOYSA-N
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Description

[1-(4-{4-[(2-adamantylmethyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol is a useful research compound. Its molecular formula is C29H43N3O2 and its molecular weight is 465.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 465.33552762 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Research Applications

  • Drug Metabolism and Pharmacokinetics Studies : Research on compounds like vildagliptin, a dipeptidyl peptidase 4 inhibitor, provides insights into drug metabolism, excretion, and pharmacokinetics, which are crucial for understanding how complex compounds are processed in the body. Studies involving the analysis of absorption, metabolism, and excretion can inform the development of new drugs and therapeutic agents (He et al., 2009).

  • Toxicology and Safety Assessment : The toxicological profile of methanol, a simple alcohol with industrial and pharmaceutical applications, underlines the importance of safety assessments in the use of chemical compounds for therapeutic purposes. Evaluations of methanol's effects on human health, including its metabolic pathways and potential for causing toxic outcomes, are fundamental for the safe development of new compounds (Ernstgård et al., 2005).

  • Development of Diagnostic and Therapeutic Agents : The study of benzamides and their binding to sigma receptors, which are overexpressed in certain types of cancer cells, illustrates the application of chemical compounds in the development of diagnostic tools and therapeutic agents. This research is relevant for the development of targeted therapies and imaging agents in oncology (Caveliers et al., 2002).

  • Chemical Analysis and Biomarker Identification : Advanced chemical analysis techniques, such as 1H NMR spectroscopy, have been applied to identify and quantify xenobiotics and their metabolites in biological fluids, demonstrating the utility of chemical compounds in forensic and clinical toxicology. This approach is crucial for detecting and understanding the pharmacological effects of complex compounds (Imbenotte et al., 2003).

  • Exploration of Novel Therapeutic Mechanisms : The investigation into the interactions between natural products, such as kava, and pharmaceuticals highlights the importance of understanding the biochemical mechanisms of action of complex compounds. This knowledge can lead to the discovery of novel therapeutic targets and the development of new drugs (Almeida & Grimsley, 1996).

Properties

IUPAC Name

[4-[4-(2-adamantylmethylamino)piperidin-1-yl]phenyl]-[3-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N3O2/c33-19-20-2-1-9-32(18-20)29(34)23-3-5-27(6-4-23)31-10-7-26(8-11-31)30-17-28-24-13-21-12-22(15-24)16-25(28)14-21/h3-6,20-22,24-26,28,30,33H,1-2,7-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBTYJLLKJCVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCC(CC3)NCC4C5CC6CC(C5)CC4C6)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-{4-[(2-adamantylmethyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol
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[1-(4-{4-[(2-adamantylmethyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol
Reactant of Route 3
[1-(4-{4-[(2-adamantylmethyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol
Reactant of Route 4
[1-(4-{4-[(2-adamantylmethyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol
Reactant of Route 5
[1-(4-{4-[(2-adamantylmethyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol
Reactant of Route 6
[1-(4-{4-[(2-adamantylmethyl)amino]-1-piperidinyl}benzoyl)-3-piperidinyl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.